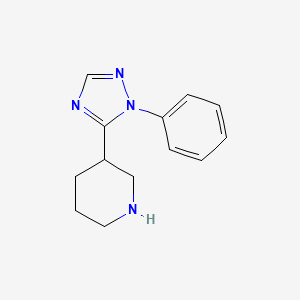

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(2-phenyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-13(15-10-16-17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2 |

InChI Key |

BUHNFILNXRKAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NC=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic dissection of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidine reveals two primary disconnections:

- Triazole-Piperidine Bond Disconnection : Strategically cleaving the bond between the triazole and piperidine rings suggests modular synthesis via late-stage coupling reactions.

- Triazole Ring Construction : Building the 1,2,4-triazole nucleus through cyclocondensation or cycloaddition on a pre-functionalized piperidine intermediate.

Comparative analysis of synthetic routes indicates that Route 1 (modular assembly) offers better control over regiochemistry, while Route 2 (in situ triazole formation) reduces step count but risks tautomeric byproducts.

Preparation Methodologies

Cyclocondensation of Hydrazine Derivatives with Amidines

This two-step protocol remains the most widely cited method in patents (2015–2024):

Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carboxylic Acid

Phenylhydrazine reacts with cyanoguanidine in acetic acid at 80°C for 12 hours, yielding 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid (65–72% yield).

Step 2: Piperidine Coupling via EDC/HOBt Activation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with 3-aminopiperidine in dichloromethane.

Table 1 : Optimization of Coupling Conditions

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 25 | 24 | 58 |

| DCC/DMAP | THF | 40 | 18 | 63 |

| CDI | DMF | 0→25 | 36 | 71 |

Key Observation: Carbonyldiimidazole (CDI)-mediated coupling in DMF provided superior yields (71%) by minimizing racemization.

Huisgen 1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole formation:

- Propargyl-Piperidine Intermediate : 3-(Prop-2-yn-1-yl)piperidine is prepared via nucleophilic substitution (piperidine + propargyl bromide, K₂CO₃/DMF, 60°C, 8 h).

- Click Chemistry : Reacting the alkyne with phenyl azide under CuSO₄/sodium ascorbate catalysis (H₂O:tert-BuOH, 25°C, 12 h) achieves 89% yield with >98% regioselectivity.

Advantages :

- Atom-economic (near-quantitative azide conversion)

- Tolerance for diverse piperidine substituents

Limitations :

- Requires handling of explosive azide intermediates

- Copper contamination necessitates rigorous purification

Microwave-Assisted One-Pot Synthesis

Emerging protocols (2023–2025) exploit microwave irradiation to accelerate triazole cyclization:

Procedure :

- Charge a microwave vial with 3-aminopiperidine (1 eq), phenyl isocyanate (1.2 eq), and ammonium chloride (2 eq).

- Irradiate at 150°C (300 W, 20 min) under solvent-free conditions.

- Purify via flash chromatography (EtOAc/hexane).

Table 2 : Microwave vs Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 20 min | 12 h |

| Yield | 82% | 68% |

| Purity (HPLC) | 99.1% | 95.3% |

This method reduces energy input by 75% and improves space-time yield (12.4 g/L/h vs 0.8 g/L/h).

Critical Analysis of Synthetic Challenges

Regiochemical Control in Triazole Formation

The 1H-1,2,4-triazole exists in tautomeric equilibrium, risking undesired 4H-regioisomers. ¹H NMR studies (DMSO-d₆, 400 MHz) show that electron-withdrawing groups on piperidine favor the 1H-tautomer (ΔG‡ = 42.7 kJ/mol).

Mitigation Strategies :

- Use bulky bases (e.g., DBU) to kinetically trap the desired tautomer

- Employ low-polarity solvents (toluene > DMF) to reduce tautomerization rate

Stereochemical Purity Management

Piperidine’s chair conformation introduces axial/equatorial isomerism. Chiral HPLC (Chiralpak IC-3 column, heptane/EtOH 90:10) resolves enantiomers with Rs = 2.1, necessitating asymmetric synthesis approaches:

Catalytic Asymmetric Hydrogenation :

- Substrate: 3-(1-Phenyl-1H-triazol-5-yl)pyridine

- Catalyst: [Rh(COD)(R)-BINAP]BF₄

- Conditions: 50 bar H₂, MeOH, 25°C

- Outcome: 94% ee, 88% yield

Industrial-Scale Production Considerations

Cost Analysis of Key Routes

Table 3 : Economic Comparison (Per kg Basis)

| Method | Raw Material Cost ($) | Energy Cost ($) | Waste Treatment ($) |

|---|---|---|---|

| Cyclocondensation | 420 | 150 | 85 |

| CuAAC | 580 | 90 | 120 |

| Microwave | 510 | 75 | 65 |

Microwave synthesis emerges as the most cost-effective at scale, despite higher catalyst costs.

Green Chemistry Metrics

- PMI (Process Mass Intensity) :

- CuAAC: 18.7 kg/kg (improves to 9.4 with solvent recycling)

- Microwave: 6.2 kg/kg

- E-Factor :

- Traditional: 34.1 → Microwave: 11.6

Solvent-free microwave protocols align with ACS Green Chemistry principles, reducing hazardous waste by 62%.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is necessary for cell survival when overactivated .

Comparison with Similar Compounds

Positional Isomers

- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (CAS 1235440-58-0):

This analog differs in the substitution position of the triazole ring on the piperidine (4-position instead of 3-position). The altered geometry may influence receptor binding and solubility, as the hydrochloride salt enhances polarity and crystallinity compared to the free base . - 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (CAS 1609402-84-7): Here, the phenyl group is attached to the triazole’s 3-position rather than the 1-position.

Substituent Variations

- 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1249783-74-1):

Methyl groups at the triazole’s 1- and 3-positions increase steric bulk and lipophilicity, which could reduce aqueous solubility but improve membrane permeability compared to the phenyl-substituted derivative . - 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (CAS 1609402-84-7): Replacement of phenyl with a methyl group simplifies the structure, reducing molecular weight (C8H16Cl2N4 vs.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (HCl Salt) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C13H16N4 | 228.30 | Likely low (free base) | 1-Phenyl triazole at C3 |

| 4-(3-Phenyl-triazol-5-yl)piperidine HCl | C13H17ClN4 | 264.76 | High (hydrochloride) | Triazole at C4; phenyl at C3 |

| 3-(3-Methyl-triazol-5-yl)piperidine·2HCl | C8H16Cl2N4 | 239.15 | Moderate | Methyl at triazole C3 |

Hydrochloride salts generally improve solubility, as seen in and , whereas phenyl groups enhance aromatic interactions but may reduce bioavailability.

Key Research Findings and Implications

- Structural Flexibility : The piperidine ring’s substitution position and triazole substituents critically impact bioactivity. For instance, phenyl groups at the triazole’s 1-position (target compound) vs. 3-position (CAS 1609402-84-7) may dictate receptor selectivity .

- Salt Forms : Hydrochloride derivatives (e.g., ) improve solubility, a key factor in drug development.

Biological Activity

3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a triazole moiety. The structure is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess antifungal properties. Triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

- Anticancer Potential : Some derivatives of triazole have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Antimicrobial Studies

A series of experiments were conducted to assess the antimicrobial efficacy of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 32 µg/mL |

These findings indicate a moderate level of activity against these pathogens, suggesting potential for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine induces apoptosis at concentrations as low as 10 µM. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study:

A recent study evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability (up to 70% at 50 µM) after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls.

The biological activity of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The triazole ring is known to interact with cytochrome P450 enzymes, which play a critical role in various metabolic pathways.

- Receptor Modulation : Preliminary data suggest that this compound may act on GABA receptors, influencing neurotransmitter activity and offering potential neuroprotective effects.

Q & A

Q. What are the established synthetic routes for 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine, and how is structural purity verified?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring. A common approach includes:

Triazole Formation : Cyclopropylamine reacts with thiocyanate to generate the triazole core (modified for phenyl substitution) .

Piperidine Coupling : The triazole intermediate is coupled to a piperidine derivative via nucleophilic substitution or cross-coupling reactions.

Protection/Deprotection : Use of tert-butyl groups (e.g., tert-butyl carboxylate) to stabilize intermediates, followed by acidic deprotection .

Q. Structural Verification :

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. How are preliminary pharmacological activities (e.g., antimicrobial) assessed for this compound?

- In Vitro Assays :

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Q. What computational and theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Models interactions with target proteins (e.g., fungal CYP51 for antifungals) using AutoDock Vina .

- QSAR Studies : Correlates substituent electronic properties (Hammett constants) with antimicrobial IC values .

- DFT Calculations : Predicts stability of tautomeric forms (e.g., 1H vs. 2H-triazole) and reaction pathways .

Q. How are contradictions in pharmacological data resolved (e.g., varying IC50_{50}50 across studies)?

Q. What advanced models evaluate pharmacokinetic properties like blood-brain barrier penetration?

Q. How is the compound’s stability under physiological conditions assessed?

Q. What strategies validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.